molecular formula C11H13NO2S B8465297 Tetrahydro-2-(2-methoxyphenyl)-4H-1,3-thiazin-4-one CAS No. 82697-78-7

Tetrahydro-2-(2-methoxyphenyl)-4H-1,3-thiazin-4-one

Cat. No. B8465297
M. Wt: 223.29 g/mol
InChI Key: CQULDBBHGMHIAE-UHFFFAOYSA-N
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Patent
US04407799

Procedure details

A mixture of 13.6 g of o-anisaldehyde, 10.6 g of 3-mercaptopropionic acid and 6 g of ammonium carbonate in 250 ml of toluene was refluxed at 110° C. for 2 hours in a flask provided with a Dean-Stark apparatus while removing the distilled water. The crystals which separated out after leaving the reaction mixture for a night were collected by filtering and recrystallized from hot dimethylformamide to obtain the object, colourless prisms melting at 201.5° to 203° C. in an amount of 18.7 g corresponding to a yield of 84%.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[SH:11][CH2:12][CH2:13][C:14]([OH:16])=O.C(=O)([O-])[O-].[NH4+:21].[NH4+]>C1(C)C=CC=CC=1>[CH3:9][O:8][C:3]1[C:2]([CH:1]2[S:11][CH2:12][CH2:13][C:14](=[O:16])[NH:21]2)=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C=1C(=CC=CC1)OC)=O
Name
Quantity
10.6 g
Type
reactant
Smiles
SCCC(=O)O
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a Dean-Stark apparatus
CUSTOM
Type
CUSTOM
Details
while removing the distilled water
CUSTOM
Type
CUSTOM
Details
The crystals which separated out
CUSTOM
Type
CUSTOM
Details
after leaving the reaction mixture for a night
CUSTOM
Type
CUSTOM
Details
were collected
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
recrystallized from hot dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=C1C2NC(=O)CCS2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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